molecular formula C23H23N3O4S B12215321 (2E)-N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-3-phenylprop-2-enamide

(2E)-N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-3-phenylprop-2-enamide

Cat. No.: B12215321
M. Wt: 437.5 g/mol
InChI Key: CTDZRTSYTMZKKS-KPKJPENVSA-N
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Description

(2E)-N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-3-phenylprop-2-enamide is a complex organic compound with a unique structure that includes a pyrazole ring, a tetrahydrothiophene dioxide moiety, and a phenylprop-2-enamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-3-phenylprop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.

    Introduction of the tetrahydrothiophene dioxide moiety: This step involves the oxidation of tetrahydrothiophene to its dioxide form.

    Coupling reactions: The final step involves coupling the pyrazole ring with the tetrahydrothiophene dioxide and the phenylprop-2-enamide group under specific conditions, such as the presence of a base and a coupling agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-3-phenylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized under strong oxidizing conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents or nucleophiles like amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structure suggests it could interact with biological macromolecules in specific ways.

Medicine

In medicinal chemistry, (2E)-N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-3-phenylprop-2-enamide could be explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (2E)-N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-3-phenylprop-2-enamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-hydroxyphenyl)-1H-pyrazol-5-yl]-3-phenylprop-2-enamide
  • (2E)-N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-phenylprop-2-enamide

Uniqueness

The uniqueness of (2E)-N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-3-phenylprop-2-enamide lies in its specific combination of functional groups and its structural configuration. This gives it distinct chemical and biological properties compared to similar compounds. For example, the presence of the methoxy group may enhance its binding affinity to certain targets or alter its reactivity in chemical reactions.

Properties

Molecular Formula

C23H23N3O4S

Molecular Weight

437.5 g/mol

IUPAC Name

(E)-N-[2-(1,1-dioxothiolan-3-yl)-5-(4-methoxyphenyl)pyrazol-3-yl]-3-phenylprop-2-enamide

InChI

InChI=1S/C23H23N3O4S/c1-30-20-10-8-18(9-11-20)21-15-22(26(25-21)19-13-14-31(28,29)16-19)24-23(27)12-7-17-5-3-2-4-6-17/h2-12,15,19H,13-14,16H2,1H3,(H,24,27)/b12-7+

InChI Key

CTDZRTSYTMZKKS-KPKJPENVSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)/C=C/C3=CC=CC=C3)C4CCS(=O)(=O)C4

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)C=CC3=CC=CC=C3)C4CCS(=O)(=O)C4

Origin of Product

United States

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